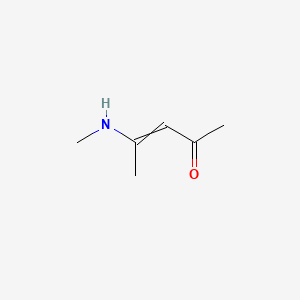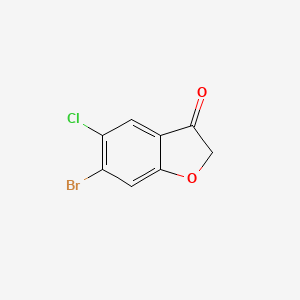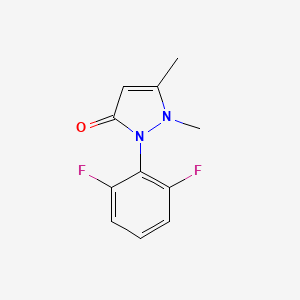
3,5-Dibromo-4-cyclopropylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-cyclopropylpyridin-2-amine: is a chemical compound with the molecular formula C8H8Br2N2 and a molecular weight of 291.97 g/mol . It is characterized by the presence of two bromine atoms, a cyclopropyl group, and a pyridine ring. This compound is primarily used in research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-cyclopropylpyridin-2-amine typically involves the bromination of 4-cyclopropylpyridin-2-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,5-Dibromo-4-cyclopropylpyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of 4-cyclopropylpyridin-2-amine.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3,5-Dibromo-4-cyclopropylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of brominated aromatic compounds with enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Its brominated structure makes it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials with unique properties .
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the cyclopropyl group contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .
Comparaison Avec Des Composés Similaires
3,5-Dibromopyridin-4-amine: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylpyridin-2-amine: Similar structure but lacks the bromine atoms.
Uniqueness: 3,5-Dibromo-4-cyclopropylpyridin-2-amine is unique due to the presence of both bromine atoms and a cyclopropyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
2009273-78-1 |
|---|---|
Formule moléculaire |
C8H8Br2N2 |
Poids moléculaire |
291.97 g/mol |
Nom IUPAC |
3,5-dibromo-4-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C8H8Br2N2/c9-5-3-12-8(11)7(10)6(5)4-1-2-4/h3-4H,1-2H2,(H2,11,12) |
Clé InChI |
KZVCFMPHJZXGLI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=NC=C2Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















